2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKUPUURHIPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dioxolane ring through the acetalization of an aldehyde or ketone with ethylene glycol . This intermediate is then subjected to further reactions to introduce the sulfanyl and fluorophenyl groups, followed by cyclization to form the pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Drug Development
The compound's intricate structure suggests it may serve as a promising candidate for drug development. Its functional groups allow for interactions with specific biological targets, including enzymes and receptors. This property positions it well for applications in:
- Anticancer Agents : Studies indicate that pyrimidoindole derivatives can exhibit anticancer activity by inhibiting specific pathways involved in tumor growth.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to interact with microbial targets, potentially leading to the development of new antibiotics.
Case Studies
Research has highlighted similar compounds that demonstrate biological activity. For instance, derivatives of pyrimidoindole have shown promise in inhibiting cancer cell proliferation in vitro. These findings suggest that 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one could be investigated further for similar effects.
Novel Material Design
The compound's unique structural properties may be beneficial in the design of advanced materials with specific electronic or optical characteristics. Potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The fluorophenyl group can contribute to the electronic properties required for efficient light emission.
- Photovoltaics : Its structural features may facilitate charge transfer processes essential for solar energy conversion.
Research Findings
Recent studies on similar compounds have shown their effectiveness in enhancing the performance of OLEDs and solar cells. The exploration of this compound could yield insights into optimizing material properties for these applications.
Building Block for Complex Molecules
This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as:
- Oxidation and Reduction : The sulfanyl group can be oxidized to form sulfoxides or sulfones, while other functional groups can be modified through reduction reactions.
- Substitution Reactions : Nucleophilic substitutions can introduce additional functional groups onto the fluorophenyl ring.
Synthetic Routes
The synthesis typically involves multiple steps starting from readily available precursors. Key methods include:
- Formation of the dioxolane ring through acetalization.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final assembly of the pyrimidoindole core through cyclization reactions.
Summary of Chemical Reactions
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduced derivatives |
| Substitution | Amines or thiols under basic conditions | Functionalized fluorophenyl derivatives |
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, as derived from the evidence:
Key Observations
Lipophilicity (XLogP3) :
- The target compound’s dioxolan group likely reduces lipophilicity (estimated XLogP3 ~4.5) compared to the 3-phenyl analog (XLogP3 = 5.0 ). This aligns with the polar nature of the dioxolan ether.
- Ethyl ester derivatives (e.g., , XLogP3 = 4.2) exhibit even lower lipophilicity due to additional oxygen atoms.
Hydrogen-Bonding Capacity: The dioxolan group increases hydrogen-bond acceptors (estimated 5 vs.
Steric and Electronic Effects: Fluorine at the ortho position (target compound) may introduce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., ).
Sulfanyl Group Diversity :
- The dioxolan-ethyl chain contrasts with cyclic amines (azepan , pyrrolidin ) or aromatic phenacyl groups , highlighting tunability for target engagement.
Discussion of Structural and Functional Implications
- Solubility and Bioavailability : The dioxolan moiety in the target compound may confer better solubility than azepan- or phenyl-substituted analogs, critical for oral bioavailability.
- Electron-Withdrawing Effects: The 2-fluorophenyl group could enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated drug candidates .
- Synthetic Accessibility : Analogs with ester or ether substituents (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound .
Biological Activity
The compound 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel pyrimidoindole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of the compound typically involves the reaction of 2-fluorophenyl derivatives with dioxolane and sulfanyl groups under controlled conditions. The synthetic route often includes:
- Formation of the dioxolane ring : Utilizing appropriate diols and aldehydes.
- Substitution reactions : Introducing the sulfanyl and pyrimidine moieties.
Antimicrobial Activity
Recent studies have shown that compounds containing dioxolane structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have demonstrated:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL against specific strains .
- Antifungal Activity : Compounds with similar structures have shown promising antifungal effects against Candida albicans, indicating a potential for therapeutic applications in treating fungal infections .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research indicates that pyrimidoindole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies report that these compounds can induce G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Evidence suggests that they may trigger apoptotic pathways in tumor cells, leading to increased cell death .
The biological activity of the compound can be attributed to its unique structural features:
- Sulfanyl Group : Known for enhancing bioactivity through interactions with cellular targets.
- Fluorophenyl Moiety : Fluorination often increases lipophilicity and metabolic stability, enhancing the compound's efficacy.
Case Studies
- Antimicrobial Screening : A study evaluated the biological activity of several dioxolane derivatives, revealing that those with sulfanyl substituents exhibited superior antibacterial effects compared to their non-sulfanylated counterparts .
- Anticancer Evaluation : In vitro studies on pyrimidoindole derivatives indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values as low as 27.3 µM reported for certain derivatives .
Table 1: Biological Activity Summary
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 625 µg/mL |
| Compound B | Antifungal | Candida albicans | 500 µg/mL |
| Compound C | Anticancer | Breast Cancer (MCF-7) | 27.3 µM |
| Compound D | Anticancer | Colon Cancer (HCT-116) | 6.2 µM |
Table 2: Synthesis Conditions
| Step | Reagents Used | Conditions |
|---|---|---|
| Dioxolane Formation | Salicylaldehyde + Diols | Catalytic Mont K10 |
| Sulfanylation | Appropriate sulfanyl precursors | Reflux in organic solvent |
| Pyrimidoindole Formation | Reaction with fluorophenyl group | Controlled temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
